Lipiferolide sesquiterpene lactone structure and properties
Lipiferolide sesquiterpene lactone structure and properties
An In-Depth Technical Guide to Lipiferolide: A Sesquiterpene Lactone with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipiferolide, a naturally occurring germacranolide sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated primarily from the leaves of the tulip tree (Liriodendron tulipifera), this complex natural product exhibits promising cytotoxic, anti-inflammatory, and antiplasmodial properties. This technical guide provides a comprehensive overview of the current knowledge on Lipiferolide, focusing on its structure, physicochemical properties, isolation, and biological activities, with a particular emphasis on its potential as a lead compound in drug discovery and development.
Introduction: The Emergence of Lipiferolide
Sesquiterpene lactones are a large and structurally diverse class of secondary metabolites found predominantly in plants, particularly in the Asteraceae family. However, their occurrence in other plant families, such as the Magnoliaceae, has led to the discovery of unique structures with significant bioactivities. Lipiferolide, isolated from Liriodendron tulipifera, is a prime example of such a compound.[1][2] Its complex chemical architecture and array of biological effects make it a compelling subject for further investigation in medicinal chemistry and pharmacology. This guide aims to consolidate the available technical information on Lipiferolide, providing a foundation for researchers and drug development professionals interested in exploring its therapeutic potential.
Chemical Structure and Physicochemical Properties
Molecular Structure
Lipiferolide is classified as a germacranolide, a subclass of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. Its chemical formula is C₁₇H₂₂O₅, with a molecular weight of 306.36 g/mol .[3][4] The IUPAC name for Lipiferolide is [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate.[4]
The core structure features a cyclodeca-1,5-diene ring fused to a γ-lactone. Key structural features include an α-methylene-γ-lactone moiety, which is a common reactive site in many biologically active sesquiterpene lactones, and an acetate group. The stereochemistry of Lipiferolide is crucial for its biological activity.
Caption: 2D chemical structure of Lipiferolide.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Lipiferolide are limited in publicly available literature. However, some properties can be inferred from its structure and information from chemical suppliers.
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₂₂O₅ | [4] |
| Molecular Weight | 306.36 g/mol | [3] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility is expected for germacranolides. | [2][5] |
| Melting Point | Not reported in available literature. | |
| Stability | Sesquiterpene lactones can be sensitive to heat, light, and pH changes. The lactone ring can be susceptible to hydrolysis under basic conditions. |
Isolation and Synthesis
Isolation from Natural Sources
Lipiferolide is naturally found in the leaves of the tulip tree, Liriodendron tulipifera.[1] The isolation process typically involves a bioassay-guided fractionation of the plant extract. A general protocol is outlined below.
Experimental Protocol: Bioassay-Guided Isolation of Lipiferolide
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Extraction: Air-dried and powdered leaves of Liriodendron tulipifera are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Silica Gel Chromatography: The biologically active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or dichloromethane/methanol) to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Active sub-fractions are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
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High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) to yield pure Lipiferolide.
Caption: General workflow for the isolation of Lipiferolide.
Total Synthesis
As of the date of this guide, a total synthesis of Lipiferolide has not been reported in the peer-reviewed literature. The synthesis of germacranolide sesquiterpene lactones is a challenging endeavor due to the stereochemical complexity and the need to control the conformation of the flexible 10-membered ring.[5][6] General strategies for the synthesis of the germacranolide skeleton often involve macrocyclization as a key step.
Spectroscopic Characterization
Detailed spectroscopic data for Lipiferolide are not widely available in public databases. However, the structural elucidation of Lipiferolide was based on comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
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¹H NMR: The proton NMR spectrum of a germacranolide like Lipiferolide would be expected to show characteristic signals for olefinic protons on the 10-membered ring, protons of the α-methylene group of the lactone, protons adjacent to the acetate group, and methyl group singlets.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the lactone and acetate groups, olefinic carbons, and other carbons of the sesquiterpene skeleton.
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IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands for the carbonyl groups of the γ-lactone and the ester, as well as C=C stretching vibrations.
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Mass Spectrometry: HRESI-MS would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.
Biological Activities and Mechanism of Action
Lipiferolide has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.
Cytotoxic and Antitumor Activity
Lipiferolide has been shown to possess tumor cell growth inhibitory activities.[7] One of the proposed mechanisms for its anticancer effect is the inhibition of farnesyl protein transferase (FPTase).[7][8]
Mechanism of Action: FPTase Inhibition
Farnesyl protein transferase is a crucial enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases.[9] Ras proteins are key regulators of cell growth, differentiation, and survival, and mutations in Ras genes are found in a significant percentage of human cancers. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane. By inhibiting FPTase, Lipiferolide can disrupt Ras signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The α-methylene-γ-lactone moiety of many sesquiterpene lactones is known to be a reactive Michael acceptor, which can covalently bind to nucleophilic residues, such as cysteine, in the active site of enzymes like FPTase.[10]
Caption: Proposed mechanism of Lipiferolide's antitumor activity.
Anti-inflammatory Activity
Germacranolide sesquiterpene lactones are well-documented for their anti-inflammatory properties.[11][12] A primary mechanism underlying this activity is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][13]
Mechanism of Action: NF-κB Inhibition
NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones, likely through the reactivity of their α-methylene-γ-lactone group, can directly alkylate and inhibit components of the NF-κB signaling pathway, such as the IKK complex or NF-κB subunits themselves, thereby preventing NF-κB activation and downstream inflammatory responses.[7][14]
Caption: Postulated anti-inflammatory mechanism of Lipiferolide.
Antiplasmodial Activity
Lipiferolide has demonstrated potent activity against the malaria parasite, Plasmodium falciparum, with a reported IC₅₀ value of 1.8 µg/mL.[8][15] This activity supports the traditional use of Liriodendron tulipifera in the treatment of malaria. The exact mechanism of its antiplasmodial action has not been fully elucidated but may involve the alkylation of essential parasite proteins.
Future Perspectives and Conclusion
Lipiferolide stands out as a promising natural product with a compelling profile of biological activities. Its potent cytotoxic, anti-inflammatory, and antiplasmodial effects warrant further investigation to fully understand its therapeutic potential. Key areas for future research include:
-
Total Synthesis: The development of a total synthesis for Lipiferolide would be a significant milestone, enabling the production of larger quantities for extensive biological evaluation and the synthesis of novel analogs with improved potency and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies are needed to precisely define the molecular targets of Lipiferolide and to elucidate the signaling pathways it modulates in different disease contexts.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer and inflammatory diseases are essential to validate the in vitro findings and to assess the in vivo efficacy and safety of Lipiferolide.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of Lipiferolide derivatives would provide valuable insights into the structural features required for its various biological activities.
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